4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide
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Overview
Description
The compound “4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the fluorophenyl group may influence the compound’s properties and interactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic chemistry reactions, such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. It might undergo reactions typical for amides, piperazines, and aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorophenyl group might enhance its stability and solubility .Scientific Research Applications
Synthesis and Characterization of Rigid-Rod Polyamides and Polyimides
Research conducted by Spiliopoulos et al. focused on synthesizing rigid-rod polyamides and polyimides derived from specific diamino compounds and a carboxy derivative similar in structure to 4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide. These materials were characterized for their viscosity, thermal stability, and fluorescence properties. The study highlighted the amorphous nature of the polymers and their excellent thermooxidative stability, with no significant weight loss observed up to temperatures between 379−417 °C in air. This research opens the door to potential applications in high-performance materials with exceptional thermal stability and optical properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Development of Electrochromic and Electrofluorescent Materials
A study by Sun et al. described the creation of electroactive polyamides incorporating bis(diphenylamino)-fluorene units, showcasing their solubility, thermal stability, and reversible electrochromic and electrofluorescent properties. The polymers demonstrated a capacity for changing colors upon electrical stimulation, indicating their utility in developing advanced electrochromic devices and materials with tunable optical properties (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).
Exploration of Novel Aromatic Polyamides
Research into new diphenylfluorene-based aromatic polyamides derived from compounds structurally related to this compound was undertaken by Hsiao, Yang, and Lin. They synthesized a bis(ether-carboxylic acid) and prepared polyamides demonstrating remarkable solubility, high thermal stability, and the ability to form transparent, flexible films. These materials are promising for applications requiring materials that combine mechanical robustness with high thermal resistance (Hsiao, Yang, & Lin, 1999).
Advanced Fluorescent Molecular Probes
Diwu et al. synthesized and characterized 2,5-Diphenyloxazoles, which include derivatives structurally similar to this compound, as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, indicating their potential as sensitive fluorescent probes for biological studies and applications in detecting and monitoring various biochemical processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c24-19-11-13-20(14-12-19)25-15-17-26(18-16-25)23(28)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBWGJKNPFCVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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